molecular formula C15H12N2OS B2987546 Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether CAS No. 338394-60-8

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether

Cat. No.: B2987546
CAS No.: 338394-60-8
M. Wt: 268.33
InChI Key: HCPUDQINSCLOJH-UHFFFAOYSA-N
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Description

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether is a chemical compound that features a quinoxaline moiety attached to a phenyl ether group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Phenol and alkyl halides.

Scientific Research Applications

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether involves its interaction with biological targets. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo oxidation, affecting the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether is unique due to the combination of the quinoxaline moiety and the phenyl ether linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPUDQINSCLOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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